molecular formula C9H8INO4 B15251649 Ethyl 4-iodo-2-nitrobenzoate

Ethyl 4-iodo-2-nitrobenzoate

Cat. No.: B15251649
M. Wt: 321.07 g/mol
InChI Key: HLGLGZUPONKZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-iodo-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, an iodine atom, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-iodo-2-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 4-nitrobenzoate. This is followed by an iodination reaction where the nitro compound is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position relative to the nitro group .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and improve yields. These methods can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-iodo-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-iodo-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-iodo-2-nitrobenzoate involves its reactivity due to the presence of the nitro and iodine groups The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attackThese properties make the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the nitro and iodine groups, which confer distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies .

Properties

Molecular Formula

C9H8INO4

Molecular Weight

321.07 g/mol

IUPAC Name

ethyl 4-iodo-2-nitrobenzoate

InChI

InChI=1S/C9H8INO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3

InChI Key

HLGLGZUPONKZGE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)I)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.